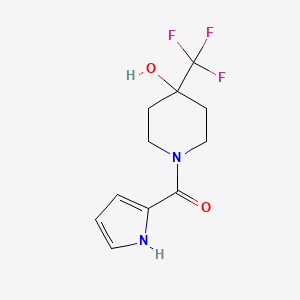

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c12-11(13,14)10(18)3-6-16(7-4-10)9(17)8-2-1-5-15-8/h1-2,5,15,18H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSBMUWWCSUOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the piperidine ring: This can be done through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are used.

Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrrole or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperidin-4-ol derivatives share structural or functional similarities with 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol. Key comparisons are summarized in Table 1 and Table 2.

Table 1: Structural Comparison

Table 2: Pharmacological and Functional Comparison

Key Observations

Structural Influence on Target Specificity: The quinolin-3-yl and naphthoxy groups in 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol confer high 5-HT1F receptor affinity (Ki = 11 nM), whereas the pyrrole carbonyl in the main compound may favor interactions with enzymes like kinases or cytochrome P450 isoforms . Trifluoromethylpyrimidine derivatives (e.g., 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol) are structurally analogous but lack reported receptor binding data, highlighting the role of aromatic substituents in modulating target engagement .

Synthetic Accessibility: Cross-electrophile coupling (e.g., for pyrimidin-2-yl derivatives) enables rapid diversification of piperidin-4-ol scaffolds, whereas reductive amination (e.g., for quinolin-3-yl derivatives) is used for bulkier substituents .

Pharmacological Gaps :

- While 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol shares structural motifs with bioactive analogs, its specific targets and efficacy remain uncharacterized in the provided evidence.

Biological Activity

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

- Molecular Formula : C₁₂H₁₄F₃N₂O₂

- Molecular Weight : 311.25 g/mol

- LogP : 1.11 (indicating moderate lipophilicity)

- Polar Surface Area : 56 Ų

The biological activity of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

- Receptor Modulation : It has shown potential as a modulator for certain receptors, influencing signaling pathways that may lead to therapeutic effects in neurological disorders.

Antidepressant Effects

Recent studies have indicated that this compound may possess antidepressant-like properties. In rodent models, administration resulted in significant reductions in depressive behaviors, which were assessed using the forced swim test and the tail suspension test. The underlying mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Properties

The neuroprotective effects of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol have been demonstrated in vitro and in vivo. It protects neuronal cells from oxidative stress and apoptosis, potentially through the activation of antioxidant pathways.

Anticancer Activity

Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rodent Depression Model | Significant reduction in depressive behavior; increased serotonin levels. |

| Study 2 | Neuroprotection Assay | Reduced oxidative stress markers; improved cell viability in neuronal cultures. |

| Study 3 | Cancer Cell Lines | Inhibition of cell proliferation; induction of apoptosis in MCF-7 and PC3 cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.